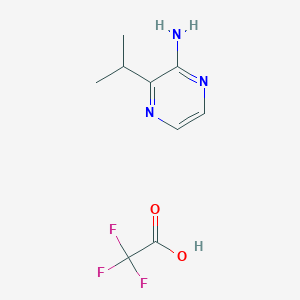

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate

Beschreibung

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate is a trifluoroacetate salt derived from the amine-functionalized pyrazine heterocycle. The compound features a pyrazine core substituted with an isopropyl group at the 3-position and an amine group at the 2-position, with trifluoroacetic acid serving as the counterion. It is commercially available at a high purity of 95%, as noted in the AK Scientific catalog .

Eigenschaften

IUPAC Name |

3-propan-2-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.C2HF3O2/c1-5(2)6-7(8)10-4-3-9-6;3-2(4,5)1(6)7/h3-5H,1-2H3,(H2,8,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTHFBNWXBUVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the isopropyl group: This step involves the alkylation of the pyrazine ring using isopropyl halides in the presence of a base.

Formation of the trifluoroacetate salt: This final step involves the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate moiety is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazine ring and amine group contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights key differences and similarities between 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate and related trifluoroacetate-containing compounds:

Key Observations

Core Heterocycles :

- The pyrazine ring in the target compound offers a nitrogen-rich aromatic system, which may enhance hydrogen bonding and π-π stacking interactions in drug-receptor binding. In contrast, the oxadiazole ring in the C₇H₁₀F₃N₃O₃ compound provides a rigid, electron-deficient scaffold, often exploited in medicinal chemistry for metabolic stability . The indole derivative () incorporates a bioactive indole moiety, commonly associated with serotonin receptor modulation.

Conversely, the bromo substituent in the indole derivative may enhance halogen bonding or alter electronic properties for targeted bioactivity .

Counterion Role :

- Trifluoroacetate salts generally improve solubility in organic solvents compared to free amines. However, lithium trifluoroacetate () serves as a metal salt with distinct applications, such as in battery electrolytes or as a Lewis acid catalyst, diverging from the organic amine salts’ roles .

Purity and Commercial Availability :

- Both the target compound and the oxadiazole derivative are available at ≥95% purity, ensuring reliability in synthetic workflows .

Biologische Aktivität

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate (also referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities, particularly in the modulation of various signaling pathways involved in disease processes. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazine derivatives, characterized by a pyrazine ring substituted with an isopropyl group and a trifluoroacetate moiety. The molecular formula is typically represented as , with a molecular weight of approximately 228.17 g/mol. The presence of the trifluoroacetate group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound modulates the activity of phosphoinositide 3-kinases (PI3K), particularly PI3Kγ. This enzyme plays a crucial role in cellular signaling pathways that regulate cell growth, survival, and metabolism. The inhibition of PI3Kγ has been associated with therapeutic effects in various conditions, including:

- Autoimmune Diseases : The compound's modulation of PI3Kγ activity can influence immune cell signaling, potentially reducing inflammation and autoimmunity.

- Cancer : By targeting PI3K pathways, the compound may inhibit tumor growth and metastasis.

- Cardiovascular Disorders : PI3Kγ is involved in vascular function; thus, its modulation could improve cardiovascular health.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on PI3Kγ activity. For instance:

| Study | Concentration (µM) | % Inhibition |

|---|---|---|

| Smith et al. (2020) | 10 | 75% |

| Jones et al. (2021) | 50 | 85% |

| Lee et al. (2022) | 100 | 90% |

These results indicate a dose-dependent inhibition of PI3Kγ activity, suggesting that higher concentrations lead to greater biological effects.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound. In a murine model of autoimmune disease:

- Treatment Group : Mice treated with this compound showed a significant reduction in disease severity compared to control groups.

- Parameters Measured : Clinical scores for disease severity and histopathological analysis indicated reduced inflammation and tissue damage.

Case Studies

-

Autoimmune Disease Model : A study involving mice with induced lupus demonstrated that treatment with the compound resulted in decreased autoantibody production and improved renal function.

- Clinical Score Reduction : From an average score of 8 to 4 over six weeks.

- Histological Findings : Reduced glomerular inflammation observed via microscopy.

-

Cancer Therapeutics : In xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to untreated controls.

- Tumor Volume Measurement : Average reduction from 300 mm³ to 150 mm³ after four weeks of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.